
4-Propoxybutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxybutan-1-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that features a propoxy group attached to a butanol backbone. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Propoxybutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction between 1-butanol and propylene oxide is optimized for efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.
化学反応の分析
Types of Reactions: 4-Propoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or alcohol derivatives.
Substitution: Produces halides or other substituted compounds.
科学的研究の応用
4-Propoxybutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for potential therapeutic uses and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Propoxybutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the compounds it reacts with. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its chemical structure and reactivity.
類似化合物との比較
4-Propoxybutan-1-ol can be compared with other similar compounds such as:
4-Butoxybutan-1-ol: Similar in structure but with a butoxy group instead of a propoxy group.
1-Butanol: A simpler alcohol with a shorter carbon chain.
Propylene Glycol: Another alcohol with different functional groups and applications.
Uniqueness: this compound is unique due to its specific combination of a propoxy group and a butanol backbone, which imparts distinct chemical properties and reactivity compared to other alcohols.
特性
分子式 |
C7H16O2 |
|---|---|
分子量 |
132.20 g/mol |
IUPAC名 |
4-propoxybutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-2-6-9-7-4-3-5-8/h8H,2-7H2,1H3 |
InChIキー |
VVOBKXXECUQKBZ-UHFFFAOYSA-N |
正規SMILES |
CCCOCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


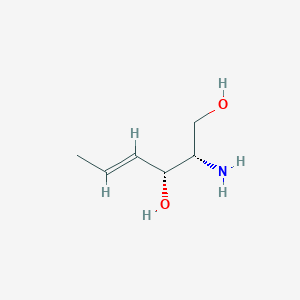
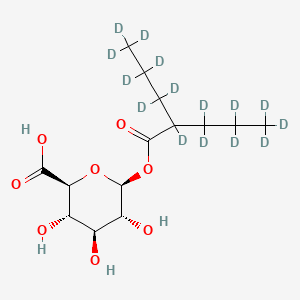
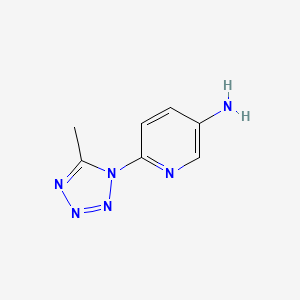
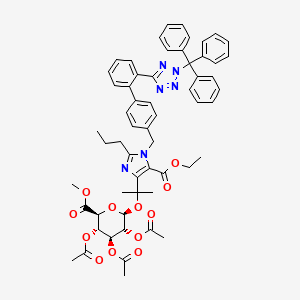
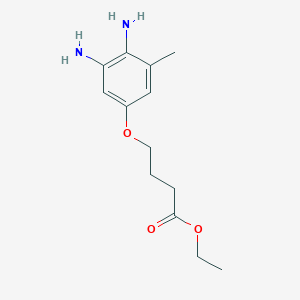
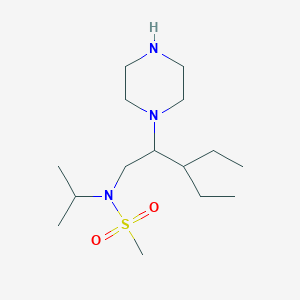
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
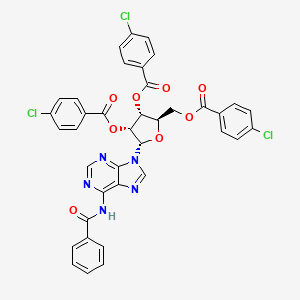


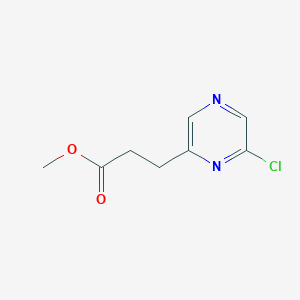
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
